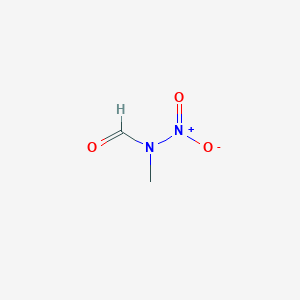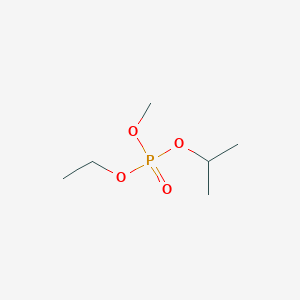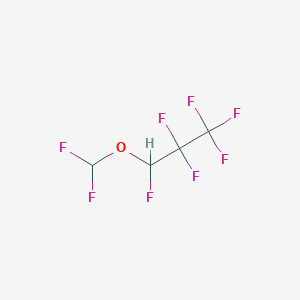
(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid: is a chemical compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Chemistry: In chemistry, (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions between chlorinated aromatic compounds and biological systems.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory agent or in the development of new pharmaceuticals targeting specific pathways.
Industry: In industry, the compound is explored for its potential use in the production of herbicides, pesticides, and other agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
相似化合物的比较
2,3,4,6-Tetrachlorophenol: A chlorinated derivative of phenol with similar structural features.
2,3,4,5-Tetrachlorophenol: Another isomer with four chlorine atoms on the phenol ring.
2,3,5,6-Tetrachlorophenol: An isomer with a different arrangement of chlorine atoms.
Uniqueness: (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its phenol derivatives. This structural difference allows for a broader range of applications and interactions in various scientific and industrial contexts.
属性
CAS 编号 |
60210-91-5 |
|---|---|
分子式 |
C9H6Cl4O3 |
分子量 |
303.9 g/mol |
IUPAC 名称 |
(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m0/s1 |
InChI 键 |
FWKHTRLMNMHTKB-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
规范 SMILES |
CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
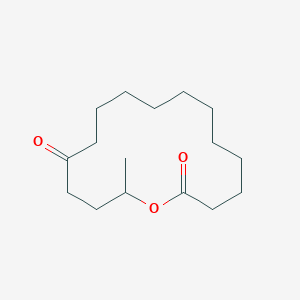

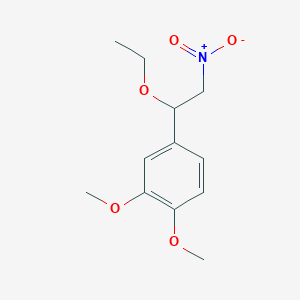
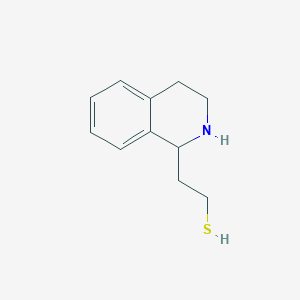
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)


